(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate)
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Overview
Description
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) is a complex organic compound characterized by its unique disulfide linkage and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two cysteine derivatives. This can be achieved through oxidation reactions using reagents such as iodine or hydrogen peroxide.
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during the synthesis.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyloxycarbonyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Deprotected amino acids.
Scientific Research Applications
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in disulfide bond formation and stability in proteins.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and peptides. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine, L-alanyl-, bimol. (2→2′)-disulfide: Similar disulfide linkage but different amino acid composition.
(2R,2’S)-3,3’-Disulfanediylbis(2-{[(benzyloxy)carbonyl]amino}propanoate): Similar structure but different stereochemistry.
Uniqueness
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) is unique due to its specific stereochemistry and the presence of benzyloxycarbonyl protecting groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
benzyl (2R)-3-[[(2R)-3-oxo-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8S2/c39-33(43-21-27-13-5-1-6-14-27)31(37-35(41)45-23-29-17-9-3-10-18-29)25-47-48-26-32(34(40)44-22-28-15-7-2-8-16-28)38-36(42)46-24-30-19-11-4-12-20-30/h1-20,31-32H,21-26H2,(H,37,41)(H,38,42)/t31-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTPIWBYYXLFQD-ACHIHNKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CSSCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CSSC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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